molecular formula C21H21Cl2N3O5 B2928507 2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891124-93-9

2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2928507
CAS RN: 891124-93-9
M. Wt: 466.32
InChI Key: VQZRBTAZEILBEZ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, also known as TEB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. TEB belongs to the class of benzamide derivatives and has been shown to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds structurally related to 2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, particularly those containing the 1,3,4-oxadiazole moiety, have been synthesized and evaluated for their anticancer properties. A study by Ravinaik et al. (2021) synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These findings indicate the potential of 1,3,4-oxadiazole derivatives in cancer therapy (Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).

Nematocidal Activity

Liu et al. (2022) explored the nematocidal properties of novel 1,2,4-oxadiazole derivatives, including a 1,3,4-thiadiazole amide group. Their research identified compounds that exhibited significant nematocidal activity against Bursaphelenchus xylophilus, a parasitic nematode causing pine wilt disease. This suggests that 1,2,4-oxadiazole derivatives could be promising leads for developing new nematicides, potentially including those with the 2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide structure (Liu, Zhengxing Wang, Jingjing Zhou, & Xiuhai Gan, 2022).

Antimicrobial and Antitubercular Activities

Compounds containing the 1,3,4-oxadiazole moiety, similar to 2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, have been investigated for their antimicrobial and antitubercular properties. Nayak et al. (2016) synthesized new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, revealing that some compounds exhibited significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This research underscores the potential of 1,3,4-oxadiazole derivatives in antimicrobial and antitubercular drug development (Nayak, J. Ramprasad, U. Dalimba, P. Yogeeswari, & D. Sriram, 2016).

properties

IUPAC Name

2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O5/c1-4-28-16-9-12(10-17(29-5-2)18(16)30-6-3)20-25-26-21(31-20)24-19(27)14-8-7-13(22)11-15(14)23/h7-11H,4-6H2,1-3H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZRBTAZEILBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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